N-Isobutylpyridine-2-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methylpropyl)pyridine-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-8(2)7-11-14(12,13)9-5-3-4-6-10-9/h3-6,8,11H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYUIJASXBXSOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701274031 | |
| Record name | N-(2-Methylpropyl)-2-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701274031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945923-99-9 | |
| Record name | N-(2-Methylpropyl)-2-pyridinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945923-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methylpropyl)-2-pyridinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701274031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N Isobutylpyridine 2 Sulfonamide
Established Synthetic Routes to the Core Structure
Synthesis of the Pyridine-2-sulfonyl Moiety
The critical intermediate for the synthesis is Pyridine-2-sulfonyl chloride. Several methods have been established for its preparation, predominantly through the oxidative chlorination of sulfur-containing pyridine (B92270) precursors.
One of the most common methods involves the oxidative chlorination of 2-mercaptopyridine (B119420) (pyridine-2-thiol). This transformation can be achieved using various oxidizing and chlorinating agents. A simple and effective method utilizes sodium hypochlorite (B82951) solution (bleach) in an aqueous medium. Another developed method employs sodium chlorite (B76162) (NaClO₂) for the oxidative chlorination of azaarenethiols, using water as the solvent, which allows for easy purification and provides good yields. tandfonline.comtandfonline.comresearchgate.net Other reagents used for this conversion include chlorine gas and a combination of Oxone and potassium chloride (KCl). tandfonline.com
An alternative route begins with 2,2′-dipyridyl disulfide, which, when treated with chlorine or bromine in a solvent like dichloromethane (B109758), generates the corresponding pyridine-2-sulfenyl halide. chemicalbook.com This can then be further oxidized to the desired sulfonyl chloride. Additionally, pyridine-2-sulfonyl chloride can be generated as needed from sodium 2-pyridinesulfinate by reacting it with N-chlorosuccinimide. chemicalbook.com
Table 1: Selected Methods for the Synthesis of Pyridine-2-sulfonyl chloride
| Starting Material | Reagents | Solvent | Key Features | Citations |
| 2-Mercaptopyridine | Sodium hypochlorite (aq) | Concentrated H₂SO₄ / Water | Vigorous reaction, temperature control needed. | |
| Azaarenethiols | NaClO₂ | Water | Simple procedure, easy purification. | tandfonline.comtandfonline.com |
| 2,2′-Dipyridyl Disulfide | Chlorine or Bromine | Dichloromethane | Generates pyridinesulfenyl halide intermediate. | chemicalbook.com |
| Sodium 2-pyridinesulfinate | N-Chlorosuccinimide | Dichloromethane | Used for in-situ generation of the sulfonyl chloride. | chemicalbook.com |
Preparation of N-Isobutylamine Precursors
Isobutylamine (B53898), with the chemical formula (CH₃)₂CHCH₂NH₂, is a primary amine that serves as the second key building block. wikipedia.org It is a commercially available colorless liquid, making its direct use in synthesis straightforward. sigmaaldrich.commerckmillipore.com
From a biochemical perspective, isobutylamine is the product of the decarboxylation of the amino acid L-valine, a reaction catalyzed by the enzyme valine decarboxylase. wikipedia.org This biological route has been harnessed for the fermentative production of isobutylamine from simple carbon sources like glucose, using recombinant microorganisms that express L-valine decarboxylase. google.comgoogle.com While industrial chemical syntheses exist, the bio-based production presents a renewable alternative. For laboratory-scale synthesis of the title compound, commercial isobutylamine is typically used. sigmaaldrich.com
Formation of the Sulfonamide Linkage
The final step in constructing the core structure of N-Isobutylpyridine-2-sulfonamide is the formation of the robust sulfonamide bond. This is a classic nucleophilic substitution reaction between the electrophilic pyridine-2-sulfonyl chloride and the nucleophilic isobutylamine.
The general procedure involves dissolving the amine in a suitable solvent, such as dichloromethane (CH₂Cl₂), often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. tandfonline.com A solution of pyridine-2-sulfonyl chloride is then added, typically at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity, followed by warming to room temperature. tandfonline.com The base is crucial for scavenging the hydrochloric acid (HCl) byproduct generated during the reaction. nih.gov
Alternative methods for sulfonamide synthesis that could be applied include the reaction of sulfonyl chlorides with N-silylamines, which proceeds in high yields and can sometimes be performed without a solvent. nih.gov More advanced, one-pot strategies can also be envisioned, such as a copper-catalyzed decarboxylative halosulfonylation that couples carboxylic acids with amines to form sulfonamides, though this is a more complex route than the standard two-step synthesis from a sulfonyl chloride. princeton.edu
Table 2: General Conditions for Sulfonamide Formation
| Electrophile | Nucleophile | Base | Solvent | Temperature | Citations |
| Pyridine-2-sulfonyl chloride | Isobutylamine | Triethylamine | Dichloromethane | 0 °C to r.t. | tandfonline.com |
| Pyridine-2-sulfonyl chloride | Amine | Pyridine | Pyridine | Ambient to 80 °C | chemicalbook.comnih.gov |
| p-Toluenesulfonyl chloride | N-Silylamine | None required | Acetonitrile (B52724) or neat | Reflux | nih.gov |
Advanced Functionalization and Derivatization Strategies
Once the this compound core is assembled, its structure can be further modified to explore structure-activity relationships or to synthesize more complex derivatives. These modifications can target either the pyridine ring or the isobutyl side chain.
Regioselective Functionalization of the Pyridine Ring
The pyridine ring in N-substituted pyridine-2-sulfonamides is amenable to regioselective functionalization, often facilitated by the sulfonamide group itself, which can act as a directing group. tandfonline.com
A prominent strategy is the ortho-metalation of the pyridine ring. Using a strong, non-nucleophilic base such as the turbo-Grignard reagent TMPMgCl·LiCl (where TMP = 2,2,6,6-tetramethylpiperidyl), it is possible to deprotonate the C-3 position of the pyridine ring selectively. researchgate.netresearchgate.net The resulting organometallic intermediate can then be quenched with a variety of electrophiles (e.g., TMSCl, Br₂, I₂, allyl bromide) to install a new functional group at the 3-position. researchgate.net This provides a powerful method for creating 2,3-disubstituted pyridine derivatives.
Other general methods for pyridine functionalization could also be adapted. eurekaselect.comdntb.gov.uaacs.org These include transition-metal-catalyzed C-H activation, nucleophilic aromatic substitution on activated pyridinium (B92312) salts, and radical-based Minisci-type reactions, which could potentially offer access to derivatives functionalized at the C-4, C-5, or C-6 positions, depending on the specific reaction conditions employed. dntb.gov.ua
Modifications of the Isobutyl Group
Direct chemical modification of the isobutyl group in the fully formed this compound is a less common strategy for derivatization. The aliphatic C-H bonds of the isobutyl moiety are generally unreactive compared to the positions on the aromatic pyridine ring.
The primary and most straightforward method for introducing diversity at this position is not through post-synthesis modification, but rather by employing different primary or secondary amines during the initial sulfonamide bond formation step (Section 2.1.3). A wide array of commercially available amines can be used in place of isobutylamine to generate a library of N-substituted pyridine-2-sulfonamides with varied alkyl, aryl, or functionalized side chains. ucl.ac.ukmdpi.comresearchgate.net
While theoretically possible, reactions such as radical halogenation on the isobutyl group would likely suffer from a lack of selectivity and could be incompatible with the rest of the molecule. Therefore, the modular synthesis approach remains the most efficient and widely practiced strategy for modifying the N-substituent of the sulfonamide.
N-Substitution Diversification and its Synthetic Challenges
The diversification of the N-substituent on the pyridine-2-sulfonamide (B152805) core is a key strategy for modulating the physicochemical and pharmacological properties of the molecule. However, this process is not without its synthetic hurdles. Traditional methods for N-alkylation or N-arylation of sulfonamides often require harsh reaction conditions, such as the use of strong bases and high temperatures, which can be incompatible with sensitive functional groups on the pyridine ring or the substituent itself. acs.org
One significant challenge is the relatively low nucleophilicity of the sulfonamide nitrogen after deprotonation, making subsequent substitution reactions sluggish. Furthermore, side reactions, such as undesired reactions on the pyridine ring, can compete with the intended N-substitution.
A notable, though challenging, method for N-substitution involves the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution can be used to form N-aryl sulfonamides. acs.org A plausible mechanism involves the initial formation of a sulfonamide, which then undergoes a base-mediated rearrangement. For example, the reaction of a sulfonyl chloride with a secondary amine containing an alcohol can proceed via a six-membered cyclic transition state to yield the N-substituted product. acs.org However, this reaction's success is often dependent on the electronic properties of the aromatic ring and can require specific activating groups. acs.org
Another avenue for diversification is the replacement of the sulfonyl oxygens with nitrogen moieties to create sulfondiimidamides, which are aza-analogues of sulfonamides. nih.gov This transformation dramatically alters the hydrogen-bonding capabilities and basicity of the core structure. nih.gov The synthesis of these analogues has historically been challenging, but recent advances, such as a two-step process using a hypervalent iodine-mediated amination, have made these compounds more accessible for discovery chemistry. nih.gov This method allows for the incorporation of a wide range of amines, including cyclic secondary amines like piperidine. nih.gov
Table 1: Challenges and Strategies in N-Substitution of Pyridine-2-Sulfonamides
| Challenge | Potential Strategy | Key Considerations |
|---|---|---|
| Low nucleophilicity of sulfonamide anion | Use of strong bases (e.g., DBU, Cs2CO3), higher temperatures | Potential for base-sensitive functional group degradation; risk of side reactions. acs.org |
| Competing reactions on the pyridine ring | Careful selection of reaction conditions; use of protecting groups | May add steps to the synthetic sequence, reducing overall efficiency. |
| Steric hindrance from bulky N-substituents | Optimization of catalysts and reagents; use of less hindered precursors | May require specific, tailored conditions for each substrate. |
| Formation of N-aryl linkages | Smiles rearrangement | Requires specific electronic activation of the aryl group and can have a limited substrate scope. acs.org |
| Accessing aza-analogues (Sulfondiimidamides) | Hypervalent iodine-mediated amination | Provides a modular two-step route but requires organometallic reagents and specific sulfurdiimide partners. nih.gov |
Emerging Synthetic Techniques in Sulfonamide Chemistry
The field of sulfonamide synthesis is continually evolving, with new techniques offering milder conditions, greater efficiency, and novel pathways for molecular assembly. These emerging methods are particularly relevant for the synthesis and functionalization of complex molecules like this compound.
Photocatalytic C-H Functionalization Approaches
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the direct functionalization of C-H bonds under mild conditions. nih.gov This approach is highly valuable for modifying heterocyclic cores like pyridine. acs.org Direct C-H functionalization avoids the need for pre-functionalized starting materials, offering a more atom-economical and streamlined synthetic route.
One strategy involves the generation of pyridinyl radicals from pyridinium ions. nih.gov These radical intermediates can then couple with other radical species, enabling the installation of various functional groups onto the pyridine ring. nih.gov For instance, a photochemical method using an iridium-based photocatalyst or an organic dithiophosphoric acid catalyst can achieve the coupling of pyridines with radicals derived from allylic C-H bonds, forming new C(sp²)–C(sp³) bonds. nih.gov
Another approach utilizes pyridine N-oxides as precursors for oxygen-centered radicals that can facilitate hydrogen atom transfer (HAT) processes. acs.org This allows for the functionalization of aliphatic C-H bonds. The site-selectivity of these reactions on the pyridine ring remains a significant challenge, but methods are being developed to control the position of functionalization. acs.orgkaist.ac.kr For example, the use of quinolinone as an organic photocatalyst can mediate the site-selective installation of phosphinoyl and carbamoyl (B1232498) moieties onto pyridine derivatives. acs.org These photocatalytic methods represent a significant advance, providing transition-metal-free and environmentally friendly pathways to novel pyridine sulfonamide analogues. nih.govacs.org
Table 2: Examples of Photocatalytic Functionalization of Pyridine Derivatives
| Reaction Type | Catalyst System | Functional Group Introduced | Key Features | Reference |
|---|---|---|---|---|
| Allylic C-H Functionalization | Dithiophosphoric Acid / Blue Light | Allyl group | Forms C(sp²)-C(sp³) bond; mechanistically distinct from Minisci reaction. | nih.gov |
| C-H Heteroarylation | Pyridine N-Oxides / Photoredox Catalyst | Heteroaryl group | Utilizes pyridine N-oxides as H-atom abstraction agents. | acs.org |
| Phosphinoylation / Carbamoylation | Quinolinone / Visible Light | Phosphinoyl or Carbamoyl group | Transition-metal-free; site-divergent functionalization. | acs.org |
| C4-Sulfonylation | N-amidopyridinium salts / Visible Light | Sulfonyl group | Catalyst-free photochemical cross-coupling with sulfinates. | kaist.ac.kr |
Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single step to create complex molecules. researchgate.net This approach is ideal for building molecular diversity and is well-suited for the assembly of scaffolds containing both pyridine and sulfonamide moieties. rsc.org
Several MCRs have been developed for the synthesis of functionalized pyridines. For example, a one-pot reaction of an aryl aldehyde, malononitrile, an N-acetylphenyl-sulfonamide derivative, and ammonium (B1175870) acetate (B1210297) can produce pyridines containing a sulfonamide group in high yields and short reaction times. rsc.orgresearchgate.net This method operates under solvent-free conditions, enhancing its environmental credentials.
Another powerful MCR involves the use of zwitterions generated from dimethyl acetylenedicarboxylate, an aryl sulfonamide, and an isocyanide to produce sulfonamide-conjugated ketenimines. acs.org These ketenimine products are stable and can serve as versatile intermediates for further synthetic transformations, allowing for the creation of a library of complex sulfonamide derivatives. acs.org The combination of MCRs with other modern synthetic methods, such as transition-metal-catalyzed C-H activation, offers powerful new avenues for the diversification of complex heterocyclic structures. researchgate.net
Table 3: Multicomponent Reactions for Pyridine-Sulfonamide Synthesis
| Reaction Name/Type | Components | Product Scaffold | Key Features | Reference |
|---|---|---|---|---|
| Hantzsch-like Pyridine Synthesis | Aryl aldehyde, Malononitrile, N-acetylphenyl-sulfonamide, Ammonium acetate | Pyridine with sulfonamide moiety | One-pot, solvent-free, catalytic, high yields. | rsc.orgresearchgate.net |
| Ketenimine Synthesis | Dimethyl acetylenedicarboxylate, Aryl sulfonamide, Isocyanide | Ketenimine-sulfonamide conjugate | Highly atom-economical and stereoselective. | acs.org |
| Triarylpyridine Synthesis | Aldehyde, Methyl ketone with sulfonamide moiety, Ammonium acetate | Triarylpyridine with sulfonamide moiety | Solvent-free, uses a recoverable nanomagnetic catalyst. | nih.gov |
Stereoselective and Diastereoselective Synthesis Considerations
Introducing chirality into molecules like this compound, for example by replacing the isobutyl group with a chiral sec-butyl group or by introducing stereocenters on the pyridine ring, requires precise control over stereochemistry. Stereoselective and diastereoselective synthesis are therefore critical considerations.
The synthesis of chiral sulfonamides often relies on starting with chiral amines or employing chiral catalysts. However, developing reactions that create stereocenters during the main scaffold construction is a more sophisticated challenge. For instance, in the synthesis of complex heterocyclic systems, stereoselective reductions, reductive aminations, and stereochemical inversions (e.g., Mitsunobu reaction) are key steps to establish the desired stereochemistry. nih.gov
For heterocyclic ring formation, 1,3-dipolar cycloaddition reactions are a common method, but controlling stereoselectivity can be difficult. nih.gov New strategies are emerging, such as palladium-catalyzed carboetherification reactions of unsaturated hydroxylamine (B1172632) substrates to form isoxazolidines. nih.gov These reactions can provide access to stereoisomers that are not easily generated through traditional cycloaddition methods, often with excellent diastereocontrol. nih.gov The stereochemical outcome is dictated by the geometry of the transition state during the intramolecular alkene insertion step. nih.gov While not directly applied to this compound, the principles from these advanced methods inform the strategies required for the stereocontrolled synthesis of chiral pyridine sulfonamide analogues.
Structure Activity Relationship Sar Studies and Molecular Optimization of N Isobutylpyridine 2 Sulfonamide
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
While specific predictive QSAR models for N-Isobutylpyridine-2-sulfonamide are not extensively detailed in publicly available literature, the principles of their development are well-established for sulfonamides and pyridine (B92270) derivatives. The development of such models would involve the following steps:
Data Collection: A dataset of pyridine-2-sulfonamide (B152805) derivatives with their corresponding biological activities (e.g., IC₅₀ values) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) would be used to build a mathematical model that correlates the descriptors with the biological activity. acs.org
Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability. acs.org
For instance, studies on related sulfonamide inhibitors have shown that descriptors related to the molecular volume, surface area, and the electronic properties of the substituents are often crucial for predicting biological activity. google.com
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that can provide a more detailed understanding of the steric and electrostatic interactions between a ligand and its target. For this compound and its analogs, a CoMFA study would involve:
Molecular Alignment: Aligning the series of molecules based on a common scaffold.
Field Calculation: Calculating the steric and electrostatic fields around each molecule.
PLS Analysis: Using Partial Least Squares (PLS) analysis to correlate the variations in these fields with the changes in biological activity.
The resulting CoMFA contour maps would highlight regions where bulky or electron-rich/poor substituents would be favorable or unfavorable for activity, thus guiding the design of more potent analogs.
Pharmacophore modeling would identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for the biological activity of this compound. A hypothetical pharmacophore for this class of compounds might include:
A hydrogen bond acceptor (the sulfonamide oxygen atoms).
A hydrophobic region (the N-isobutyl group).
An aromatic ring (the pyridine ring).
This model would serve as a 3D query for virtual screening of compound libraries to identify new potential hits with similar activity profiles.
Influence of Structural Modifications on Biological Activity
The biological activity of this compound is highly dependent on the nature and position of its constituent chemical moieties. The following subsections explore the impact of structural modifications on different parts of the molecule.
The pyridine ring is a key component of this compound, and its substitution pattern can significantly influence the compound's biological activity, solubility, and metabolic stability. The nitrogen atom in the pyridine ring makes it more prone to nucleophilic substitution at the C-2 and C-4 positions and electrophilic substitution at the C-3 position. nih.gov
In a broader context of pyridine-sulfonamide hybrids, substitutions on the pyridine ring have been shown to modulate activity against various targets. For example, the introduction of different substituents can alter the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity to the target protein. Research on related pyridine derivatives has shown that the presence and position of groups like methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and amino (-NH₂) can enhance biological activity, whereas bulky groups or halogen atoms may decrease it.
| Substituent on Pyridine Ring | General Effect on Activity of Related Pyridine Derivatives | Potential Rationale |
|---|---|---|
| Methoxy (-OCH₃) | Enhancement | Can act as a hydrogen bond acceptor and improve solubility. |
| Hydroxyl (-OH) | Enhancement | Can act as a hydrogen bond donor/acceptor. |
| Amino (-NH₂) | Enhancement | Can form hydrogen bonds and participate in electrostatic interactions. |
| Halogens (e.g., -Cl, -Br) | Decrease | Can alter electronic distribution and may introduce unfavorable steric bulk. |
| Bulky Alkyl Groups | Decrease | May cause steric hindrance in the binding pocket. |
Studies on N-alkyl sulfonamides have demonstrated that the nature of the N-alkyl substituent is critical for biological activity. The size, shape, and lipophilicity of this group can be fine-tuned to optimize the fit within the hydrophobic pocket. For instance, replacing the isobutyl group with other alkyl or cycloalkyl groups can lead to significant changes in potency. In the development of related compounds, modifications in this region, such as replacing a propan-2-yl group with other short or cyclic alkyl groups, have been explored to improve pharmacological properties.
| N-Alkyl Moiety | Potential Impact on Ligand-Target Interaction |
|---|---|
| N-Isobutyl | Provides a balance of lipophilicity and steric bulk, likely fitting into a moderately sized hydrophobic pocket. |
| N-Propyl | Slightly smaller and less branched, may result in a different binding orientation or affinity. |
| N-Cyclopropyl | Introduces conformational rigidity, which can be entropically favorable for binding if the conformation is optimal. |
| N-tert-Butyl | Larger and more sterically hindered, may be too bulky for the binding pocket, leading to reduced activity. |
The sulfonamide (-SO₂NH-) linker is a cornerstone of the structure of this compound and is a well-known pharmacophore in a multitude of drugs. This group is a strong hydrogen bond donor (the N-H) and acceptor (the oxygen atoms) and plays a crucial role in anchoring the molecule to the active site of its target.
In many SAR studies of sulfonamide-containing compounds, the sulfonamide linker is kept constant while other parts of the molecule are modified. This highlights its fundamental importance for biological activity. Any significant alteration to the sulfonamide group itself, such as replacing it with an amide or a reversed sulfonamide, would likely lead to a dramatic loss of activity unless the new linker can replicate the key interactions of the original sulfonamide group. The acidic nature of the sulfonamide proton can also be important for ionization and interaction with the target.
Strategies for Lead Optimization and Analogue Design
The optimization of a lead compound like this compound is a critical process in drug discovery, aimed at enhancing its therapeutic properties while minimizing undesirable effects. This involves systematic modifications of the lead structure to improve potency, selectivity, and pharmacokinetic parameters. Strategies for achieving this include bioisosteric replacement and rational drug design, which leverage an understanding of the molecule's structure-activity relationship (SAR).
Bioisosteric Replacements in the this compound Framework
Bioisosteric replacement is a strategy used to swap one functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, metabolic stability, or safety profile. cambridgemedchemconsulting.comdrughunter.com For the this compound scaffold, several bioisosteric replacements can be considered to explore the SAR and potentially enhance its desired characteristics.
The core components of this compound that are amenable to bioisosteric replacement are the pyridine ring, the sulfonamide linker, and the N-isobutyl group.
Pyridine Ring Modifications:
The pyridine ring is a key structural feature, and its replacement with other heterocycles can significantly impact biological activity. Common bioisosteres for a pyridine ring include other aromatic systems that can mimic its size, shape, and electronic properties. cambridgemedchemconsulting.com For instance, replacing the pyridine with a pyrimidine (B1678525) ring has been explored in the design of inhibitors for various enzymes. nih.gov The nitrogen atom's position within the ring is crucial for interaction with biological targets.
Sulfonamide Group Modifications:
The sulfonamide group (-SO₂NH-) is a common pharmacophore in many drugs and is itself a bioisostere for other functional groups like amides or carboxylic acids. drughunter.com Within the sulfonamide itself, modifications can be made. A notable example is the replacement of a metabolically susceptible sulfonamide with a gem-dimethylsulfone, which has been shown to retain potency while reducing metabolic liability in certain contexts. cambridgemedchemconsulting.com
N-Isobutyl Group Modifications:
The N-isobutyl group provides a hydrophobic interaction with the target protein. Its size and branching can be critical for binding affinity. Bioisosteric replacements for the isobutyl group could include other alkyl groups, cycloalkyl groups, or even small aromatic or heteroaromatic rings to probe the steric and electronic requirements of the binding pocket. For example, replacing the isobutyl group with other alkyl chains of varying lengths or branching patterns can help to optimize hydrophobic interactions.
The following table summarizes potential bioisosteric replacements for different parts of the this compound molecule based on general principles of medicinal chemistry.
| Original Group | Potential Bioisosteric Replacement | Rationale for Replacement |
| Pyridine | Pyrimidine, Thiazole, Thiophene | To alter electronic properties and potential for hydrogen bonding. cambridgemedchemconsulting.comnih.gov |
| Sulfonamide (-SO₂NH-) | gem-Dimethylsulfone (-SO₂C(CH₃)₂-) | To improve metabolic stability. cambridgemedchemconsulting.com |
| Isobutyl Group | Cyclopropyl, Cyclobutyl, Phenyl | To explore steric and hydrophobic requirements of the binding site. |
Rational Design of Analogs with Improved Potency and Selectivity
Rational drug design involves creating new molecules with a specific biological activity based on a detailed understanding of the target's three-dimensional structure and the SAR of existing ligands. nih.gov For this compound, this approach would focus on targeted modifications to enhance its affinity for the intended biological target while minimizing off-target effects.
Improving potency often involves optimizing the interactions between the ligand and the active site of the target protein. This can be achieved by introducing functional groups that can form additional hydrogen bonds, ionic bonds, or hydrophobic interactions. For instance, the introduction of substituents on the pyridine ring can modulate the electronic properties of the ring and provide additional interaction points. Studies on other pyridine derivatives have shown that the position and nature of substituents, such as methoxy (-OCH₃), hydroxyl (-OH), or amino (-NH₂) groups, can significantly enhance antiproliferative activity. nih.gov
Selectivity is crucial for minimizing side effects and is achieved by exploiting differences in the active sites of the target protein versus other related proteins. For sulfonamide-based inhibitors, selectivity can be enhanced by designing "tails" that extend from the core structure to interact with specific subpockets of the target enzyme that are not present in other isoforms. nih.gov
In the context of designing analogs of this compound, a rational approach might involve synthesizing a series of compounds with systematic variations. For example, a study on pyridine-sulfonamide hybrids as potential VEGFR-2 inhibitors demonstrated that modifications to the substituents on the sulfonamide nitrogen and the pyridine ring led to significant differences in anticancer activity. nih.gov
The table below illustrates a hypothetical rational design strategy for analogs of this compound, along with the expected impact on activity based on published research on similar compounds.
| Analog | Modification from this compound | Design Rationale | Anticipated Outcome |
| Analog 1 | Replacement of isobutyl with a 4-fluorophenyl group | To introduce a potential halogen bond interaction and explore aromatic interactions. cambridgemedchemconsulting.com | Potentially increased potency and altered selectivity profile. |
| Analog 2 | Addition of a 4-methyl group to the pyridine ring | To increase hydrophobicity and explore steric fit in a specific pocket. eurjchem.com | May enhance binding affinity if a hydrophobic pocket is present. |
| Analog 3 | Replacement of the pyridine ring with a pyrimidine ring | To alter the hydrogen bonding capacity and overall geometry. nih.gov | Could lead to improved selectivity for the target enzyme. |
Through iterative cycles of design, synthesis, and biological testing, these rationally designed analogs can lead to the identification of a clinical candidate with an optimized profile of potency, selectivity, and pharmacokinetic properties.
Mechanism of Action and Biological Target Identification
Elucidation of Molecular Pathways Affected by N-Isobutylpyridine-2-sulfonamide
This compound's influence extends across several critical biological pathways, highlighting its potential as a versatile therapeutic agent.
Solid tumors often develop in low-oxygen environments, a condition known as hypoxia. This triggers the activation of hypoxia-inducible factors (HIFs), which are transcription factors that play a crucial role in tumor adaptation and survival by controlling genes involved in processes like angiogenesis and glycolysis. nih.gov The HIF pathway is therefore a significant target in cancer therapy. nih.govnih.gov
Research has shown that arylsulfonamides, a class of compounds to which this compound belongs, can act as inhibitors of the HIF pathway. nih.gov In cell-based assays designed to measure HIF-dependent transcriptional activity, certain arylsulfonamide compounds have demonstrated the ability to inhibit this pathway with IC50 values around 0.5 μM. nih.gov These compounds have been shown to inhibit the promoter of the Vascular Endothelial Growth Factor (VEGF) gene under hypoxic conditions, which is consistent with HIF pathway inhibition. nih.gov While direct studies on this compound's specific activity are ongoing, its structural inclusion in the arylsulfonamide class suggests its potential to modulate this critical cancer-related pathway.
The sulfonamide functional group is a well-established pharmacophore known for its antibacterial properties. Sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthetase (DHPS), a crucial enzyme in the bacterial synthesis of folic acid. creative-proteomics.com This inhibition occurs because sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS. creative-proteomics.com By blocking this enzyme, sulfonamides prevent the production of dihydrofolic acid, a precursor to tetrahydrofolate, which is essential for the synthesis of nucleic acids (DNA and RNA). creative-proteomics.com This ultimately halts bacterial replication, leading to a bacteriostatic effect. creative-proteomics.com
Given that this compound possesses a sulfonamide core structure, it is predicted to exhibit inhibitory activity against DHPS. This mechanism is a cornerstone of the therapeutic action of many sulfonamide drugs.
A fascinating aspect of some sulfonamide-containing compounds is their ability to modulate the expression of cell-surface proteins. A notable example is the down-modulation of the human CD4 protein by a class of molecules known as cyclotriazadisulfonamides (CADA). nih.govnih.gov The CD4 protein is a critical co-receptor for HIV entry into T-cells and is also involved in the activation of T-cells in various immune responses. nih.govfrontiersin.org
CADA compounds have been shown to selectively decrease the levels of CD4 on the surface of primate cells, thereby inhibiting HIV entry. nih.gov Interestingly, research into pyridine-fused CADA analogs has revealed that incorporating a pyridine (B92270) ring into the macrocyclic structure can lead to potent CD4 down-modulating activity. nih.gov Some of these analogs, which bear a structural resemblance to the pyridine-sulfonamide portion of this compound, have shown even greater potency than the original CADA compounds. nih.gov This suggests that this compound may share this ability to down-modulate cell-surface proteins, a mechanism with potential applications in antiviral therapy and for treating autoimmune diseases. nih.govfrontiersin.org
The immunomodulatory effects of compounds that target T-cell surface proteins like CD4 can have broader implications for cytokine pathways. Cytokines are signaling molecules that play a pivotal role in regulating immune responses. The activation of T-cells leads to the production and release of a variety of cytokines.
Research on the CD4-down-modulating compound CADA has demonstrated that its immunosuppressive effects are accompanied by a suppressed secretion of various cytokines. frontiersin.org This effect was observed in both CD4+ and CD8+ T-cell populations. frontiersin.org By extension, if this compound does indeed modulate T-cell surface proteins, it could have a significant impact on cytokine signaling, making it a candidate for investigation in inflammatory and autoimmune conditions where cytokine dysregulation is a key pathological feature.
Identification of Specific Protein Targets
Identifying the precise molecular targets of a compound is crucial for understanding its mechanism of action and for developing it as a therapeutic agent. researchgate.net Proteomics-based methodologies have become indispensable tools in this process of "target deconvolution." nih.gov
Modern drug discovery often relies on phenotypic screening, where compounds are tested for their ability to produce a desired effect in a cellular or organismal model. researchgate.net Once an active compound is identified, the next critical step is to determine its molecular target(s). Chemical proteomics offers a suite of powerful techniques for this purpose. frontiersin.orgmdpi.com
These methods can be broadly categorized into probe-based and probe-free approaches. Probe-based methods, such as activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP), involve modifying the compound of interest to create a "probe" that can be used to isolate and identify its binding partners from a complex protein mixture. mdpi.com Probe-free methods, on the other hand, analyze changes in the proteome in response to the compound without requiring its modification. frontiersin.org
Interactive Table of Proteomics-Based Target Deconvolution Methodologies
| Methodology | General Principle | Key Advantages | Key Limitations |
| Activity-Based Protein Profiling (ABPP) | Uses reactive probes to covalently label the active sites of specific enzyme families. | Allows for the profiling of enzyme activity directly in complex proteomes. | Generally limited to specific enzyme classes with reactive catalytic residues. |
| Compound-Centric Chemical Proteomics (CCCP) | Immobilizes the compound on a solid support to "pull down" interacting proteins from a cell lysate. | Can identify a broad range of interacting proteins. | Prone to identifying non-specific binders; requires chemical modification of the compound. |
| Quantitative Proteomics (e.g., SILAC) | Compares the relative abundance of proteins between untreated and compound-treated cells. | Does not require modification of the compound; provides quantitative data. | May not distinguish between direct and indirect targets. |
While there are no specific published studies detailing the use of these techniques for the target deconvolution of this compound, these methodologies represent the current state-of-the-art for elucidating the protein targets of novel bioactive compounds. Applying these approaches would be a critical next step in fully characterizing the molecular pharmacology of this compound.
Research into a series of heteroarylsulfonamides has identified this compound as an inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) transcription pathway. google.com HIF-1 is a critical transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia) and is implicated in the progression of various diseases, including cancer. google.com
The inhibitory action of this compound and its analogs is believed to occur through a specific molecular interaction. The proposed mechanism involves the disruption of the protein-protein interaction between the HIF-1α subunit and its essential cofactors, p300 and CREB-binding protein (CBP). google.com Specifically, these sulfonamides are thought to antagonize the CH1 domain of p300/CBP, which is a crucial binding site for HIF-1α. google.com By interfering with the formation of this transcriptional complex, this compound effectively blocks the downstream signaling cascade that is normally activated by HIF-1 under hypoxic conditions. google.com This mechanism is distinct from other modes of HIF-1 inhibition as it does not appear to alter the expression levels of the HIF-1α protein itself. google.com
The identification of the CH1 domain of p300/CBP as the putative target was a result of structure-activity relationship (SAR) studies on related arylsulfonamides, which demonstrated that modifications to the sulfonamide scaffold could optimize the inhibitory potency against the HIF-1 pathway. google.com
Table 1: Research Findings on this compound's Mechanism of Action
| Aspect | Finding | Reference |
|---|---|---|
| Primary Pathway Inhibited | Hypoxia-Inducible Factor-1 (HIF-1) Transcription Pathway | google.com |
| Proposed Biological Target | CH1 domain of p300/CBP cofactors | google.com |
| Molecular Effect | Disrupts the interaction between HIF-1α and p300/CBP | google.com |
| Mode of Action | Antagonism of the p300/CBP CH1 domain | google.com |
| Effect on HIF-1α Protein | Does not alter protein expression levels | google.com |
Affinity-Based Chemical Probes for Target Engagement
Affinity-based chemical probes are powerful tools for the identification and validation of drug targets. These probes are typically derived from a bioactive molecule and are engineered to include a reactive group and a reporter tag, which allows for the covalent labeling and subsequent identification of target proteins.
A review of the available scientific literature did not yield specific studies where affinity-based chemical probes have been developed or utilized for the express purpose of identifying the cellular targets of this compound. While the putative target has been identified through other means, the use of custom-designed affinity probes based on the this compound scaffold could serve to definitively confirm its interaction with the p300/CBP complex in a cellular context.
Functional Genomics and Gene Expression Profiling for Pathway Mapping
Functional genomics, including techniques such as CRISPR-Cas9 screens and genome-wide RNA interference (RNAi), along with gene expression profiling, provides an unbiased approach to understanding a compound's mechanism of action and its impact on cellular pathways. These methods can reveal genes that are essential for a compound's activity or those whose expression is significantly altered upon treatment.
There are no specific functional genomics or gene expression profiling studies focused on this compound reported in the reviewed literature. Such studies would be valuable in confirming the on-target effects on the HIF-1 pathway and in identifying potential off-target effects or resistance mechanisms. For instance, a CRISPR screen could identify genes that, when knocked out, confer resistance or sensitivity to this compound, thereby validating the p300/CBP interaction and potentially uncovering other pathway components.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| p-aminobenzoic acid |
| Sulfapyridine |
Preclinical in Vitro Biological and Pharmacological Investigations
Cellular Assays for Efficacy and Biological Response
N-Isobutylpyridine-2-sulfonamide and its derivatives have been the subject of investigations into their potential as anti-cancer agents. Studies have explored their effects on the proliferation and viability of various cancer cell lines. For instance, certain sulfonamide derivatives have demonstrated inhibitory effects on the proliferation of the MCF7 breast carcinoma cell line. researchgate.net Specifically, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide showed a 50% inhibition of MCF7 cell proliferation at concentrations of 152.56 µg/mL and 161.08 µg/mL, respectively. researchgate.net
Furthermore, other related heterocyclic compounds containing sulfonamide moieties have been evaluated for their cytotoxic activity against various cancer cell lines, including breast (MCF7), cervical (HeLa), and prostate (HT29) cancer cells, indicating the broader interest in this class of compounds for oncology research. nih.gov
The hypoxia-inducible factor-1 (HIF-1) pathway is a critical regulator of cellular responses to low oxygen levels (hypoxia) and is a key target in cancer therapy. The stabilization of the HIF-1α subunit under hypoxic conditions is a crucial step in this pathway. nih.gov Inhibition of HIF-1 can interfere with tumor angiogenesis and metabolism.
While direct studies on this compound's effect on the HIF-1 pathway are not extensively detailed in the provided results, the general class of sulfonamides has been investigated for their influence on related pathways. The inhibition of HIF-prolyl 4-hydroxylases (HIF-PHDs) by certain small molecules can lead to the stabilization of HIF-1α. nih.gov Reporter gene assays, such as those using luciferase, are common methods to quantify changes in HIF-1α activity and stability. nih.govnih.gov These assays are instrumental in screening for compounds that modulate the HIF-1 pathway. nih.gov The development of photoswitchable stapled peptides that can stabilize HIF-1α by preventing its degradation highlights innovative approaches to target this pathway. nih.gov
Sulfonamide derivatives have a long history as antimicrobial agents. nih.gov Their mechanism of action often involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folate synthesis pathway of bacteria. nih.govnih.gov
Antibacterial Activity: Various sulfonamide derivatives have been tested against both Gram-positive and Gram-negative bacteria. For example, some N-(thiazol-2-yl)benzenesulfonamides have shown potent activity against Staphylococcus aureus and Acinetobacter xylosoxidans, with a 4-isopropyl substituted derivative exhibiting a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against these strains. researchgate.net Other studies have demonstrated the activity of certain sulfonamides against Pseudomonas aeruginosa and Escherichia coli. researchgate.net The antimicrobial activity of sulfonamides can be enhanced by structural modifications, such as the introduction of an electron-withdrawing group. nih.gov
Antifungal Activity: The antifungal potential of sulfonamides has also been explored. Some arylsulfonamide derivatives have shown fungistatic activity against various Candida species, including Candida albicans, Candida glabrata, and Candida parapsilosis, at concentrations ranging from 0.125 to 1 mg/mL. nih.gov Another study reported that certain novel compounds exhibited mild antifungal activity against Aspergillus niger, Penicillium italicum, Candida albicans, and Saccharomyces cerevisiae, with MIC values in the range of 38.89 to 59.78 μg/mL. mdpi.com The development of novel imidazo[1,2-a]pyridine (B132010) derivatives has also yielded compounds with potent activity against multidrug-resistant Candida species, with MIC values ranging from 4 to 16 µg/mL. nih.gov
| Compound Type | Pathogen | Activity (MIC) |
|---|---|---|
| N-(thiazol-2-yl)benzenesulfonamides (4-isopropyl substituted) | S. aureus, A. xylosoxidans | 3.9 µg/mL |
| Arylsulfonamides | Candida spp. | 0.125 - 1 mg/mL (Fungistatic) |
| Novel antifungal compounds | A. niger, P. italicum, C. albicans, S. cerevisiae | 38.89 - 59.78 µg/mL |
| Imidazo[1,2-a]pyridine derivatives | Multidrug-resistant Candida spp. | 4 - 16 µg/mL |
DHPS Inhibition: Sulfonamides are well-known inhibitors of dihydropteroate synthase (DHPS), competing with the natural substrate, p-aminobenzoic acid (pABA). nih.govnih.gov This inhibition disrupts the folate synthesis pathway, which is crucial for bacterial survival. scispace.com The kinetic analysis of DHPS enzymes from various bacteria has been performed to understand the mechanism of action and resistance to sulfonamides. biorxiv.org Molecular docking studies have also been employed to investigate the binding interactions of sulfonamide derivatives with the active site of DHPS. researchgate.net
Carbonic Anhydrase Inhibition: Sulfonamides are also potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. acs.orgnih.gov The inhibition of different human CA isoforms (hCAs) by benzenesulfonamide (B165840) derivatives has been extensively studied. acs.org For example, a series of sulfonamides showed inhibition constants (Ki) in the nanomolar range against hCA I, II, and XII, and in the low micromolar range against hCA IV. acs.org The selectivity of these inhibitors for different CA isoforms is a key area of research for developing drugs with fewer side effects. nih.gov
| Enzyme | Inhibitor Class | Inhibition Constants (Ki) |
|---|---|---|
| hCA I | Benzenesulfonamides | 68.4–458.1 nM |
| hCA II | Benzenesulfonamides | 62.8–153.7 nM |
| hCA XII | Benzenesulfonamides | 55.4–113.2 nM |
| hCA IV | Benzenesulfonamides | 1.1–6.2 µM |
In Vitro Metabolic Stability and Drug Interaction Studies
The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile and in vivo efficacy. In vitro assays using liver microsomes are commonly used to predict in vivo clearance. nih.gov Studies on related sulfonamide compounds have shown varying degrees of metabolic stability. For instance, N-(Pyridin-2-yl) arylsulfonamides have been evaluated for their pharmacokinetic profiles, with efforts made to design derivatives with improved stability and reduced formation of reactive metabolites. nih.gov
The metabolic stability of a novel pyrimidine (B1678525) carboxamide derivative, NHPPC, was assessed in rat, dog, and human liver microsomes. In the absence of the NADPH regenerating system, the compound remained stable. However, in the presence of NADPH, significant metabolism was observed, with the percentage of remaining NHPPC being 42.8%, 0.8%, and 42.0% in rat, dog, and human liver microsomes, respectively, after a 60-minute incubation. nih.gov This indicates that the compound is metabolized by cytochrome P450 enzymes. Another study on hydroxy-α-sanshool, an N-isobutyl amide, found it to be relatively stable in human and rat liver microsomes. mdpi.com Such studies are crucial for understanding the potential for drug-drug interactions and for optimizing the metabolic properties of new chemical entities.
| Compound | Microsome Source | % Remaining (60 min, +NADPH) |
|---|---|---|
| NHPPC | Rat | 42.8% |
| Dog | 0.8% | |
| Human | 42.0% | |
| Hydroxy-α-sanshool | Rat | Stable |
| Human | Stable |
Investigation of Cytochrome P450 (CYP) Isozyme Inhibition/Induction
Comprehensive searches of publicly available scientific literature and databases did not yield any specific preclinical in vitro data on the inhibitory or inductive effects of this compound on Cytochrome P450 (CYP) isozymes.
While the broader class of sulfonamides has been studied for various biological activities, and the pyridine (B92270) moiety is a common scaffold in medicinal chemistry, no research detailing the interaction of this compound with drug-metabolizing enzymes could be located. Therefore, no data tables or detailed research findings on the CYP inhibition or induction profile of this specific compound can be provided at this time.
Further preclinical studies would be required to elucidate the potential of this compound to modulate the activity of CYP isozymes, which is a critical step in evaluating its drug-drug interaction potential.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. nih.gov This method is crucial for understanding the potential biological activity of molecules like N-Isobutylpyridine-2-sulfonamide.
Molecular docking simulations are employed to predict how this compound fits into the active site of a target protein. By exploring various possible conformations and orientations of the ligand, docking algorithms calculate the most energetically favorable binding pose. For instance, studies on similar sulfonamide derivatives have successfully used programs like Autodock Vina to predict binding conformations. nih.gov A successful docking is often characterized by a low root mean square deviation (RMSD) value (typically <2 Å) between the predicted pose and a known crystal structure conformation. nih.gov
The process involves generating multiple possible binding poses and then using a scoring function to rank them. mdpi.com This score estimates the binding affinity, with lower scores generally indicating a more favorable interaction. nih.gov The predicted binding mode for this compound would reveal its specific orientation within the binding pocket, showing how its isobutyl group, pyridine (B92270) ring, and sulfonamide moiety arrange themselves to maximize favorable interactions. This approach has been validated in numerous studies on sulfonamides, where the predicted binding modes confirmed interactions expected from known inhibitor-protein crystal structures. nih.govnih.gov
A critical outcome of molecular docking analysis is the identification of key amino acid residues within the protein's active site that are essential for recognizing and binding the ligand. nih.gov These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For the broader class of sulfonamides, docking studies have revealed common interaction patterns. The sulfonamide group is frequently involved in hydrogen bonding. nih.govnih.gov For example, in the context of the SARS-CoV-2 main protease (Mpro), sulfonamide derivatives were predicted to form hydrogen bonds with residues like GLY143, CYS145, HIS163, and GLU166. nih.gov Similarly, docking of sulfonamides into the FK506-binding protein 12 (FKBP12) showed that the sulfonamide oxygens mimic the α-keto amide of the natural ligand, forming crucial contacts. nih.gov For this compound, it would be expected that the nitrogen atom on the pyridine ring and the oxygen and nitrogen atoms of the sulfonamide group are key participants in hydrogen bonding, while the isobutyl group engages in hydrophobic interactions with nonpolar residues.
| Protein Target | Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| SARS-CoV-2 Mpro | HIS41, CYS145, HIS163, GLU166, GLN189 | Hydrogen Bonding | nih.gov |
| FKBP12 | Hydrophobic Pocket Residues | Hydrophobic | nih.gov |
| BRD4 | Not Specified | Hydrogen and Hydrophobic Bonds | nih.gov |
| Fructose-1,6-bisphosphatase (FBPase) | Met18, Gly21, Gly26, Leu30, Thr31 | Not Specified | mdpi.com |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. mdpi.com This technique complements the static picture provided by molecular docking by revealing the stability and flexibility of the ligand and its complex with a protein.
MD simulations can be used to study the conformational landscape of this compound in different environments, such as in an aqueous solution. nih.gov These simulations track the atomic movements over time by solving Newton's equations of motion, providing insights into the molecule's flexibility and preferred shapes. By analyzing the simulation trajectory, researchers can identify the most stable conformations and the energy barriers between them. This information is valuable for understanding how the molecule might adapt its shape upon binding to a target. For related sulfonamides, MD simulations have been used to explore conformational changes that are crucial for biological activity. mdpi.com
When applied to a protein-ligand complex, MD simulations can assess the stability of the binding predicted by molecular docking. nih.gov A simulation of the this compound-protein complex, typically lasting for nanoseconds to microseconds, can confirm whether the ligand remains stably bound in the active site. mdpi.compharmaexcipients.com Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored. A stable RMSD over the course of the simulation suggests a stable complex. mdpi.com Furthermore, these simulations reveal the flexibility of different parts of the protein upon ligand binding and can highlight dynamic interactions, such as the formation and breaking of transient hydrogen bonds, that are averaged out in static models. nih.gov Studies on other sulfonamide inhibitors have used MD simulations to confirm the stability of docked poses and to gain a deeper understanding of the dynamic interplay between the inhibitor and the protein. nih.govmdpi.com
| Parameter/Analysis | Description | Purpose |
|---|---|---|
| Simulation Time | The duration of the simulation (e.g., 50-200 ns). mdpi.com | To allow the system to reach equilibrium and sample relevant conformations. |
| Force Field | A set of parameters to calculate the potential energy of the system (e.g., AMBER, OPLS3). mdpi.com | To accurately describe the physics of the molecular interactions. |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | To assess the structural stability of the protein and the ligand's binding pose. nih.gov |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | To identify flexible regions of the protein. |
| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the ligand and protein. | To quantify the stability of key interactions. mdpi.com |
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, often based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. rsc.org These methods are used to understand the intrinsic reactivity, stability, and spectroscopic properties of this compound.
Calculations can determine the distribution of electron density, molecular electrostatic potential (MESP), and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The MESP, for example, can identify regions of the molecule that are electron-rich (negative potential) and likely to act as hydrogen bond acceptors, and electron-poor (positive potential) regions that can act as hydrogen bond donors. mdpi.com
For sulfonamides, quantum chemical calculations have been used to predict pKa values, which is crucial as the ionization state of the sulfonamide group often plays a key role in binding to enzymes like carbonic anhydrase. nih.gov Electronic structure analysis can also explore tautomerism, as seen in studies of N-heterocyclic arenesulfonamides where the energy difference between sulfonamide and sulfonimide tautomers was calculated. rsc.org Such calculations for this compound would precisely characterize its electronic properties, offering a fundamental understanding of its potential for molecular interactions.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.143 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| LUMO Energy | -1.483 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| Energy Gap (ΔE) | 4.660 eV | Difference between HOMO and LUMO energies; indicates chemical reactivity and stability. |
| Electronegativity (χ) | 3.814 eV | A measure of the ability of the molecule to attract electrons. |
| Global Hardness (η) | 2.331 eV | Measures resistance to change in electron distribution. |
Prediction of Reactivity Profiles and Reaction Pathways
Computational methods are instrumental in predicting the reactivity of molecules by mapping their electronic landscapes. For a molecule like this compound, key aspects of its reactivity can be understood by analyzing its molecular orbitals and electrostatic potential.
Reactivity Profiles:
The reactivity of this compound is dictated by the interplay of its constituent parts: the pyridine ring, the sulfonamide linkage, and the isobutyl group. The pyridine ring is an electron-deficient aromatic system, which generally makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. However, the sulfonamide group, being electron-withdrawing, further deactivates the ring towards electrophilic substitution and modulates its reactivity towards nucleophiles.
Computational studies on similar pyridine derivatives have shown that a temporary dearomatization strategy can be a powerful tool for achieving meta-selective C–H functionalization. nih.gov This involves converting the pyridine into an electron-rich dearomatized intermediate, which then readily reacts with electrophiles. nih.gov In the case of this compound, the sulfonamide group would influence the feasibility and outcome of such a transformation.
The sulfonamide group itself presents distinct reactive sites. The nitrogen atom is acidic and can be deprotonated to form an anionic N-donor, a property that is exploited in the design of chelating ligands. acs.org The sulfur atom is electrophilic and can be a target for nucleophiles.
Reaction Pathways:
Quantum chemical calculations, often using DFT methods, can be employed to model potential reaction pathways. For instance, in the alkylation of pyridine carboxamides, computational studies have been used to propose transition-state models and reaction mechanisms. mdpi.com These calculations can reveal the energetics of different pathways, including activation barriers and reaction enthalpies, thereby explaining observed product distributions. mdpi.com For this compound, similar computational approaches could be used to investigate its reactions, such as its synthesis, degradation, or interaction with biological targets. For example, the degradation of related ligands has been traced to the bonds around the tertiary carbon adjacent to the sulfonamide group. acs.org
Theoretical Spectroscopic Property Prediction (e.g., NMR chemical shifts)
Computational chemistry provides a valuable means of predicting spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Theoretical calculations of NMR chemical shifts are a standard application of computational chemistry. These calculations, typically performed using DFT, can predict the 1H and 13C NMR spectra of a molecule with a reasonable degree of accuracy. While specific theoretical NMR data for this compound is not available, studies on other sulfonamides demonstrate the utility of this approach. For instance, in a study on a different sulfonamide, the computed 1H and 13C NMR chemical shifts were in good agreement with the experimental results. It is important to note that the chemical shifts of N-H protons can be challenging to predict accurately due to their sensitivity to the molecular environment and solvent effects.
Infrared (IR) Spectroscopy:
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of N-Isobutylpyridine-2-sulfonamide. By analyzing the magnetic properties of its atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's connectivity and environment can be constructed.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the pyridine (B92270) ring and the isobutyl group would be observed. The aromatic protons on the pyridine ring would appear in the downfield region, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns revealing their relative positions. The protons of the isobutyl group would resonate in the upfield region. The CH₂ group adjacent to the sulfonamide nitrogen would exhibit a characteristic chemical shift, while the CH and CH₃ protons would show distinct multiplicities due to spin-spin coupling.
The ¹³C NMR spectrum provides complementary information, showing discrete signals for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring would be found in the aromatic region of the spectrum, while the carbons of the isobutyl group would appear at higher field strengths.
A comprehensive 2D NMR analysis, including techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further confirm the structural assignment by establishing correlations between protons and carbons within the molecule.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.70 | d | 1H | Pyridine H6 |
| 8.10 | t | 1H | Pyridine H4 |
| 7.95 | d | 1H | Pyridine H3 |
| 7.60 | t | 1H | Pyridine H5 |
| 7.50 | t | 1H | NH |
| 2.90 | t | 2H | N-CH₂ |
| 1.80 | m | 1H | CH(CH₃)₂ |
| 0.90 | d | 6H | CH(CH₃)₂ |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 158.0 | Pyridine C2 |
| 150.0 | Pyridine C6 |
| 138.0 | Pyridine C4 |
| 127.0 | Pyridine C3 |
| 122.0 | Pyridine C5 |
| 54.0 | N-CH₂ |
| 28.0 | CH(CH₃)₂ |
| 20.0 | CH(CH₃)₂ |
Mass Spectrometry (MS) for Molecular Identity and Purity Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. This technique ionizes the molecule and then separates the resulting ions based on their mass-to-charge ratio (m/z).
In electrospray ionization (ESI) mass spectrometry, a common method for analyzing sulfonamides, the molecule is typically protonated to form the [M+H]⁺ ion. The accurate mass measurement of this ion allows for the confirmation of the molecular formula.
Fragmentation behavior under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) provides further structural information. A characteristic fragmentation pathway for some aromatic sulfonamides is the elimination of sulfur dioxide (SO₂), resulting in a loss of 64 Da from the parent ion. This SO₂ extrusion is influenced by substituents on the aromatic ring. nih.gov The resulting fragment ions can help to confirm the connectivity of the pyridine ring and the isobutyl sulfonamide moiety.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 215.0852 | [Value] |
| [M+Na]⁺ | 237.0671 | [Value] |
| [M-SO₂+H]⁺ | 151.1073 | [Value] |
X-ray Crystallography for High-Resolution Solid-State Structural Determination
X-ray crystallography provides the most definitive three-dimensional structural information for this compound in its solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise positions of all atoms, bond lengths, and bond angles.
While specific crystallographic data for this compound is not publicly available, related structures of sulfonamide derivatives complexed with proteins have been resolved at high resolutions, such as 1.6 Å. nih.govnih.gov These studies reveal key intermolecular interactions, such as hydrogen bonding involving the sulfonamide group. nih.govnih.gov For this compound, X-ray crystallography would be expected to detail the conformation of the isobutyl group and the orientation of the pyridine ring relative to the sulfonamide linkage. It would also elucidate any intermolecular hydrogen bonding or stacking interactions present in the crystal lattice.
Table 4: General Crystallographic Parameters for a Hypothetical this compound Crystal
| Parameter | Description |
| Crystal System | [e.g., Monoclinic] |
| Space Group | [e.g., P2₁/c] |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (ų) | [Value] |
| Z | [Number of molecules per unit cell] |
| Density (calculated) (g/cm³) | [Value] |
| R-factor | [Value] |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for assessing the purity of this compound and for its isolation during synthesis. High-Performance Liquid Chromatography (HPLC) is the most common technique for purity analysis.
In a typical reversed-phase HPLC method, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid. The purity of this compound is determined by the area percentage of its corresponding peak in the chromatogram. The retention time of the compound is a characteristic property under specific chromatographic conditions.
Preparative HPLC can be employed to purify the compound on a larger scale. Other chromatographic techniques like thin-layer chromatography (TLC) are useful for rapid, qualitative monitoring of reaction progress and for determining appropriate solvent systems for column chromatography.
Table 5: Illustrative HPLC Method Parameters for this compound Purity Analysis
| Parameter | Condition |
| Column | [e.g., C18, 4.6 x 150 mm, 5 µm] |
| Mobile Phase | [e.g., Acetonitrile:Water with 0.1% Formic Acid] |
| Gradient | [e.g., 10-90% Acetonitrile over 10 minutes] |
| Flow Rate | [e.g., 1.0 mL/min] |
| Detection | [e.g., UV at 254 nm] |
| Retention Time | [e.g., 5.8 minutes] |
| Purity | [e.g., >98%] |
Broader Pharmacological Implications and Translational Research Potential
Implications for Anti-Cancer Drug Development
The sulfonamide moiety is a well-established pharmacophore in oncology, with numerous derivatives exhibiting potent anti-tumor activities through various mechanisms. nih.gov These mechanisms include the inhibition of carbonic anhydrase, disruption of the cell cycle, and interference with microtubule assembly. nih.gov The pyridine (B92270) ring, the second most common heterocycle in FDA-approved drugs, is also a key component in many anti-cancer agents. alliedacademies.org
Studies on various pyridine acyl sulfonamide derivatives have demonstrated their potential as cyclooxygenase-2 (COX-2) inhibitors, with some compounds showing high antiproliferative activity against cancer cell lines. nih.gov For instance, a series of N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives were found to possess anticancer effects, with one compound, 11c, showing strong activity against several cancer cell lines and inhibiting key kinases like JNK1, JNK2, and p38a. nih.gov Furthermore, research on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors has shown that compounds with N-alkyl amides of moderate volume, such as an isopropyl group, can exhibit ideal inhibitory activity. nih.gov This suggests that the isobutyl group in N-Isobutylpyridine-2-sulfonamide could confer favorable properties for anti-cancer activity.
Table 1: Anticancer Activity of Selected Pyridine Sulfonamide Derivatives
| Compound | Target/Mechanism | Cancer Cell Lines | Activity (IC50) | Reference |
| Pyridine Acyl Sulfonamide (Compound 23) | COX-2 Inhibition | B16-F10, HepG2, MCF-7 | 2.8 µM, 1.2 µM, 1.8 µM | nih.gov |
| N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide (Compound 11c) | JNK1, JNK2, p38a Inhibition | Various | Potent Inhibition | nih.gov |
| Sulfonamide Methoxypyridine Derivative (with N-isopropyl amide) | PI3K/mTOR Inhibition | Not specified | Ideal Inhibitory Activity | nih.gov |
Potential as Novel Anti-Infective Agents
Sulfonamides were among the first effective antimicrobial drugs and continue to be a source of new anti-infective agents. researchgate.net They typically act by inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. acs.org The pyridine nucleus is also present in numerous antimicrobial and antiviral compounds. nih.gov
Research into pyridine-based N-sulfonamides has revealed promising antiviral and antimicrobial properties. acs.org For example, certain N-sulfonamide 2-pyridone derivatives have shown considerable antibacterial and antifungal activities. acs.org A study on a new class of pyridine-based N-sulfonamides found that two compounds, 15c and 15d, exhibited significant viral reduction against Herpes Simplex Virus-1 (HSV-1) and Coxsackievirus B4 (CBV4). acs.org Additionally, some N-substituted pyridine-2-sulfonamide (B152805) derivatives have been synthesized and evaluated as dual inhibitors of DHPS and dihydrofolate reductase (DHFR), another key enzyme in the folate pathway. acs.org The structural features of this compound align with those of compounds that have shown promise in this area, suggesting its potential as an anti-infective agent.
Table 2: Anti-Infective Activity of Selected Pyridine Sulfonamide Derivatives
| Compound/Derivative Class | Target Organism/Virus | Activity | Reference |
| N-sulfonamide 2-pyridone derivatives | E. coli, S. aureus | Considerable antibacterial activity | acs.org |
| Pyridine-based N-sulfonamides (15c, 15d) | HSV-1, CBV4 | >50% viral reduction | acs.org |
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | P. aeruginosa, E. coli | Antimicrobial activity at 125-500 µg | nih.gov |
Role in Immunomodulatory and Anti-inflammatory Research
The pyridine and sulfonamide moieties are also found in compounds with immunomodulatory and anti-inflammatory properties. nih.govresearchgate.net For example, some pyridine acyl sulfonamide derivatives have been designed as novel COX-2 inhibitors, a key target in anti-inflammatory therapy. nih.gov
A series of N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives not only showed anticancer effects but also demonstrated anti-inflammatory activity by inhibiting the production of prostaglandin (B15479496) E2 and tumor necrosis factor-alpha (TNF-α). nih.gov One compound from this series, 11n, was found to be a selective COX-2 inhibitor. nih.gov This dual activity in related compounds suggests that this compound could be a candidate for further investigation in the context of inflammatory and immune-related disorders.
Table 3: Anti-inflammatory Activity of a Selected Pyridine Sulfonamide Derivative
| Compound | Mechanism | Effect | Reference |
| N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide (Compound 11n) | Selective COX-2 Inhibition | Inhibition of PGE2 and TNF-α production | nih.gov |
Exploration in Other Emerging Therapeutic Areas
The versatility of the pyridine sulfonamide scaffold opens up possibilities for its application in other therapeutic areas. The specific N-isobutyl substitution may influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to novel activities. Further screening and research are warranted to explore the full therapeutic potential of this compound in emerging areas of drug discovery.
Q & A
Q. How can this compound be integrated into hybrid molecules for enhanced pharmacological profiles?
- Methodological Answer :
- Design hybrids with moieties like pyrimidine or benzoxazine (e.g., via Suzuki coupling or amide bond formation).
- Evaluate synergistic effects in bioactivity assays (e.g., checkerboard assays for antimicrobial combinations) .
Methodological Notes
- Data Reliability : Cross-validate experimental results with independent techniques (e.g., NMR + XRD for structural confirmation) and consult authoritative databases (NIST Chemistry WebBook) .
- Ethical Reporting : Disclose synthetic modifications, purity thresholds, and computational assumptions to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
